Deoxyviolacein vs. Violacein: Selectivity and Cytotoxicity Differentiation in Mammalian Cells
Deoxyviolacein exhibits a markedly different and favorable toxicity profile compared to its parent compound, violacein, in mammalian cell assays. While deoxyviolacein has lower antiparasitic potency, its toxicity to mammalian cells is insignificant compared to that of violacein [1]. In a direct head-to-head comparison, erythrocytes treated with 50 µM deoxyviolacein showed no obvious morphological changes, whereas erythrocytes ruptured when treated with 10 µM or more of violacein [1]. This translates to a dramatically different in vitro therapeutic window and lower off-target cytotoxicity, making deoxyviolacein a more suitable scaffold for applications where mammalian cell viability must be preserved.
| Evidence Dimension | Mammalian cell cytotoxicity (erythrocyte integrity) |
|---|---|
| Target Compound Data | No obvious morphological changes at 50 µM |
| Comparator Or Baseline | Violacein: Erythrocyte rupture at ≥10 µM |
| Quantified Difference | >5-fold higher tolerated concentration (50 µM vs. <10 µM threshold) |
| Conditions | In vitro erythrocyte culture, MTT assay, HepG2 and CHO-745 cell lines |
Why This Matters
For researchers procuring a compound to develop antiparasitic or anticancer leads, deoxyviolacein offers a superior safety margin in mammalian systems, directly reducing the risk of confounding cytotoxicity in primary screens.
- [1] Bilsland, E., et al. (2018). Antiplasmodial and trypanocidal activity of violacein and deoxyviolacein produced from synthetic operons. BMC Biotechnology, 18(1), 22. View Source
